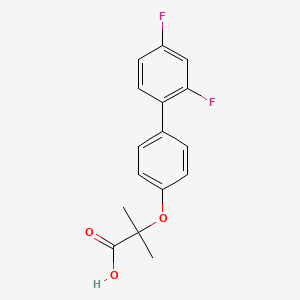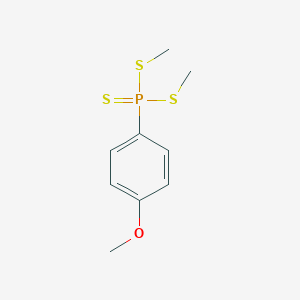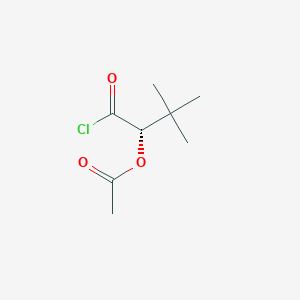
(2S)-1-Chloro-3,3-dimethyl-1-oxobutan-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1-Chloro-3,3-dimethyl-1-oxobutan-2-yl acetate is an organic compound with a unique structure that includes a chloro group, a dimethyl group, and an acetate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-Chloro-3,3-dimethyl-1-oxobutan-2-yl acetate typically involves the esterification of (2S)-1-Chloro-3,3-dimethyl-1-oxobutan-2-ol with acetic anhydride or acetyl chloride under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-1-Chloro-3,3-dimethyl-1-oxobutan-2-yl acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Reduction: Reducing agents such as LiAlH4 or NaBH4 in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products
Substitution: Depending on the nucleophile, products can include alcohols, amines, or thiols.
Hydrolysis: Yields the corresponding carboxylic acid and alcohol.
Reduction: Produces the corresponding alcohol.
Aplicaciones Científicas De Investigación
(2S)-1-Chloro-3,3-dimethyl-1-oxobutan-2-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2S)-1-Chloro-3,3-dimethyl-1-oxobutan-2-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis, leading to the formation of active metabolites. These interactions can modulate biochemical pathways and influence cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-1-Chloro-3,3-dimethyl-1-oxobutan-2-ol: Similar structure but lacks the acetate ester group.
(2S)-1-Bromo-3,3-dimethyl-1-oxobutan-2-yl acetate: Similar structure but with a bromo group instead of a chloro group.
(2S)-1-Chloro-3,3-dimethyl-1-oxobutan-2-yl propionate: Similar structure but with a propionate ester group instead of an acetate ester group.
Uniqueness
(2S)-1-Chloro-3,3-dimethyl-1-oxobutan-2-yl acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both a chloro group and an acetate ester allows for diverse chemical transformations and interactions with biological targets.
Propiedades
Número CAS |
84569-93-7 |
|---|---|
Fórmula molecular |
C8H13ClO3 |
Peso molecular |
192.64 g/mol |
Nombre IUPAC |
[(2S)-1-chloro-3,3-dimethyl-1-oxobutan-2-yl] acetate |
InChI |
InChI=1S/C8H13ClO3/c1-5(10)12-6(7(9)11)8(2,3)4/h6H,1-4H3/t6-/m1/s1 |
Clave InChI |
OQCMUCHQNCLMKA-ZCFIWIBFSA-N |
SMILES isomérico |
CC(=O)O[C@H](C(=O)Cl)C(C)(C)C |
SMILES canónico |
CC(=O)OC(C(=O)Cl)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phosphonic acid, [(ethylamino)methyl]-, diethyl ester](/img/structure/B14419235.png)
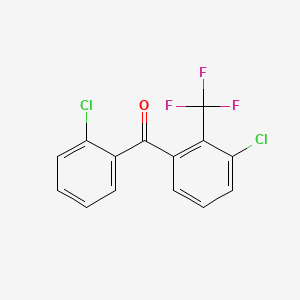
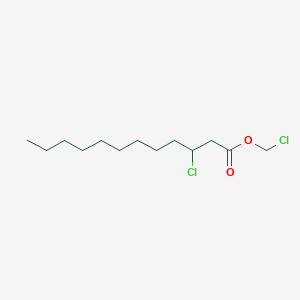
![Bis[4-(propan-2-yl)phenyl] perylene-3,9-dicarboxylate](/img/structure/B14419246.png)
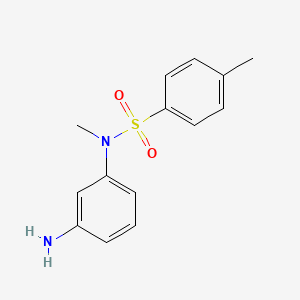

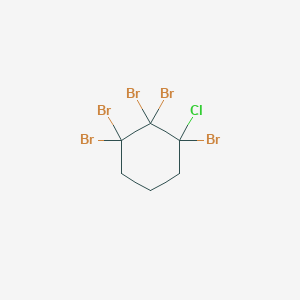
![4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14419271.png)
![2-[2-(Decylsulfanyl)ethoxy]ethan-1-ol](/img/structure/B14419280.png)

